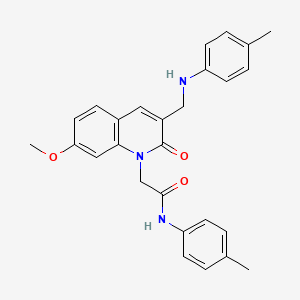

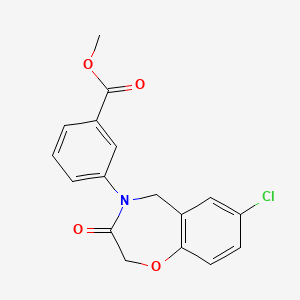

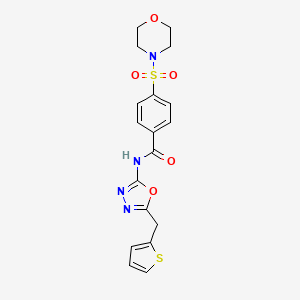

![molecular formula C24H21ClN4O4 B2985644 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 923193-43-5](/img/structure/B2985644.png)

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of pyrido[2,3-d]pyrimidin-4-one . Pyrido[2,3-d]pyrimidin-4-ones have been identified as having broad-spectrum antibacterial activity and reasonable antifungal activity .

Synthesis Analysis

An improved synthesis of pyrido[2,3-d]pyrimidin-4-ones has been reported . The synthesis was optimized by varying solvents, catalysts, and the use of microwave irradiation. The best conditions used DMF as a solvent, I2 (10 mol%), and a 30-minute reaction time compared to 15 hours for classic conventional heating .Chemical Reactions Analysis

The synthesis of related compounds involves a metal-free C-3 chalcogenation . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and highlights broad functional group tolerance .Aplicaciones Científicas De Investigación

Antifungal Applications

This compound has shown potential as an antifungal agent. A study has indicated that derivatives of the pyrido[3,2-d]pyrimidin-4-one class, to which this compound belongs, exhibited moderate to high in vitro antifungal activities . Specifically, one derivative was highlighted for its remarkable antifungal activity against Sclerotinia sclerotiorum, suggesting that similar compounds could be developed into efficient and safe agricultural fungicides.

Antibacterial Properties

The pyrido[3,2-d]pyrimidin-4-one derivatives have also been identified for their broad-spectrum antibacterial activity. An improved synthesis of these compounds led to the discovery of a derivative with significant antibacterial activity, indicating the potential for this class of compounds to be used in the development of new antibacterial drugs .

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibition

Derivatives of pyrido[2,3-d]pyrimidin-7-one have been discovered as highly potent and efficacious inhibitors of ENPP1, which is a target for cancer treatment . This suggests that our compound could be structurally modified to target ENPP1, providing a new avenue for cancer therapy research.

Chalcogenation Reactions

The compound’s core structure is amenable to chalcogenation reactions, such as sulfenylation and selenylation. These reactions are important for synthesizing various derivatives with potential applications in medicinal chemistry and materials science .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN4O4/c1-2-33-19-11-9-18(10-12-19)27-21(30)15-28-20-4-3-13-26-22(20)23(31)29(24(28)32)14-16-5-7-17(25)8-6-16/h3-13H,2,14-15H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFJYRVPDJYPLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

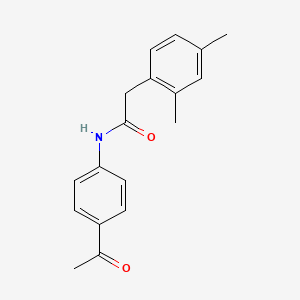

![N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2985564.png)

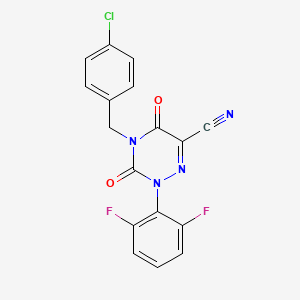

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2985572.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2985575.png)

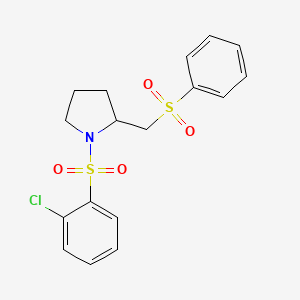

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2985580.png)